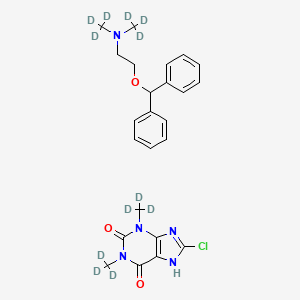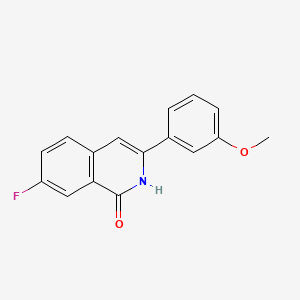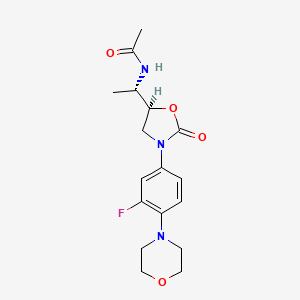![molecular formula C79H122N14O19S B12413556 2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis may include protecting groups, coupling agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions may be used to modify the compound’s structure or to synthesize derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions may vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing a crucial role.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
科学研究应用
Chemistry: In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.
Biology: In biology, the compound may be studied for its potential biological activity, including its interactions with proteins, enzymes, and other biomolecules. It may also be used as a probe to investigate cellular processes and pathways.
Medicine: In medicine, the compound may be explored for its therapeutic potential, including its ability to modulate specific molecular targets. It may also be used in drug discovery and development, serving as a lead compound for the design of new pharmaceuticals.
Industry: In industry, the compound may find applications in the production of specialty chemicals, materials, and other products. Its unique properties may make it suitable for use in various industrial processes and applications.
作用机制
The mechanism of action of the compound involves its interactions with specific molecular targets, such as proteins, enzymes, and receptors. These interactions may lead to the modulation of cellular processes and pathways, resulting in various biological effects. The compound’s structure and functional groups play a crucial role in determining its binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds: Similar compounds may include other complex organic molecules with comparable structures and functional groups. Examples may include peptides, peptidomimetics, and small molecules with similar pharmacophores.
Uniqueness: The uniqueness of the compound lies in its specific structure and functional groups, which confer distinct properties and activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological effects, making it a valuable tool for scientific research and potential therapeutic applications.
属性
分子式 |
C79H122N14O19S |
|---|---|
分子量 |
1604.0 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate |
InChI |
InChI=1S/C79H122N14O19S/c1-11-35-92(76(103)69(53(8)13-3)88-73(101)62-21-16-18-36-91(62)10)63(51(4)5)48-64(110-38-12-2)75-86-61(50-113-75)72(100)84-58(47-55-25-29-59(94)30-26-55)46-54(9)70(98)89-90-79(106)111-45-44-109-43-42-108-41-40-107-39-34-82-78(105)112-49-56-23-27-57(28-24-56)83-71(99)60(20-19-33-81-77(80)104)85-74(102)68(52(6)7)87-65(95)22-15-14-17-37-93-66(96)31-32-67(93)97/h23-32,50-54,58,60,62-64,68-69,94H,11-22,33-49H2,1-10H3,(H,82,105)(H,83,99)(H,84,100)(H,85,102)(H,87,95)(H,88,101)(H,89,98)(H,90,106)(H3,80,81,104)/t53-,54-,58+,60-,62+,63+,64+,68-,69-/m0/s1 |
InChI 键 |
GJSOQVVIEZWQBH-FOJMMPRNSA-N |
手性 SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]5CCCCN5C |
规范 SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C5CCCCN5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)








![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)


